
L-Glutamato copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamato copper is a coordination compound formed by the interaction of copper ions with L-glutamic acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of this compound, such as its ability to form stable complexes and its biological activity, make it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
L-Glutamato copper can be synthesized through various methods, typically involving the reaction of copper salts with L-glutamic acid. One common method involves dissolving copper(II) sulfate in water and then adding an aqueous solution of L-glutamic acid. The reaction mixture is stirred and heated to facilitate the formation of the copper-glutamate complex. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
L-Glutamato copper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the complex can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands in the copper complex can be replaced by other ligands, leading to the formation of new complexes.
Coordination Reactions: The copper ion can coordinate with additional ligands, forming more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Ammonia, ethylenediamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield copper(III) complexes, while substitution reactions can produce a variety of copper-ligand complexes.
科学的研究の応用
Chemistry
In chemistry, L-Glutamato copper is used as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology
This compound has been studied for its biological activity, including its role in enzyme function and its potential as an antimicrobial agent. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Research has indicated its ability to induce autophagy in cancer cells, making it a candidate for cancer treatment .
Industry
Industrially, this compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery.
作用機序
The mechanism by which L-Glutamato copper exerts its effects involves its interaction with biological molecules. The copper ion can coordinate with various biomolecules, altering their structure and function. For example, in cancer cells, this compound can induce autophagy by interacting with proteins involved in the autophagic pathway . This interaction leads to the formation of autophagosomes and the degradation of cellular components, ultimately inhibiting cancer cell growth.
類似化合物との比較
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Comparison
Compared to other copper complexes, L-Glutamato copper is unique due to its specific interaction with L-glutamic acid. This interaction imparts distinct properties, such as enhanced stability and biological activity. While other copper complexes may also exhibit catalytic and antimicrobial properties, this compound’s ability to induce autophagy in cancer cells sets it apart .
This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications. Its potential in medicine, particularly in cancer treatment, highlights the importance of continued study and development of this compound.
特性
CAS番号 |
15322-26-6 |
|---|---|
分子式 |
C5H6CuNO4- |
分子量 |
207.65 g/mol |
IUPAC名 |
copper;2-azanidylpentanedioate |
InChI |
InChI=1S/C5H8NO4.Cu/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/q-1;+2/p-2 |
InChIキー |
SXBOEBVXYQFVJM-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])C(C(=O)[O-])[NH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


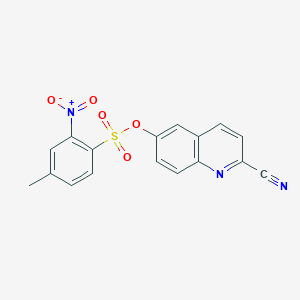
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
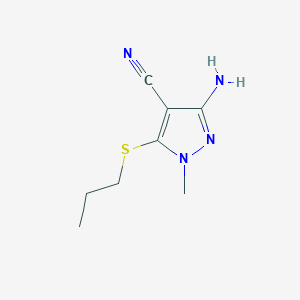
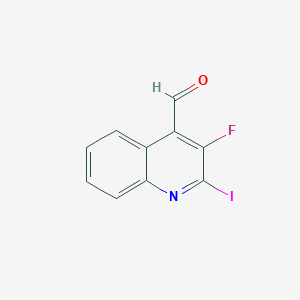
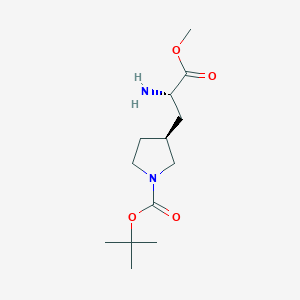
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)

![6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12881774.png)
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)
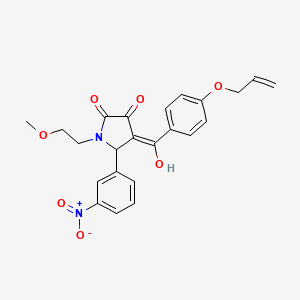
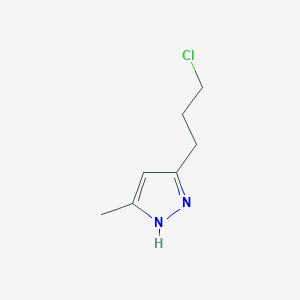
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)

